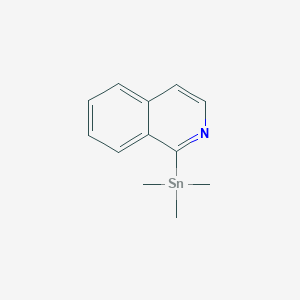

Isoquinoline, 1-(trimethylstannyl)-

Description

BenchChem offers high-quality Isoquinoline, 1-(trimethylstannyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoquinoline, 1-(trimethylstannyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

83629-90-7 |

|---|---|

Molecular Formula |

C12H15NSn |

Molecular Weight |

291.96 g/mol |

IUPAC Name |

isoquinolin-1-yl(trimethyl)stannane |

InChI |

InChI=1S/C9H6N.3CH3.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;;;;/h1-6H;3*1H3; |

InChI Key |

ROISYCDJAILXAK-UHFFFAOYSA-N |

Canonical SMILES |

C[Sn](C)(C)C1=NC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Significance of Aryl Stannanes in Contemporary Organic Synthesis

Aryl stannanes, also known as organotin compounds, are a class of organometallic reagents that play a pivotal role in modern organic synthesis. acs.org Their prominence is largely attributed to their successful application in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. researchgate.netwikipedia.org This powerful carbon-carbon bond-forming methodology allows for the coupling of two organic fragments, with one partner being an organostannane. wikipedia.org

The versatility of aryl stannanes extends beyond the Stille reaction. They can participate in a variety of other transformations, including carbonylation reactions to form ketones, and can be used to synthesize other organometallic reagents. wikipedia.orgyoutube.com The continuous development of new synthetic methods for aryl stannanes and the expansion of their reaction scope underscore their enduring importance in the construction of complex organic molecules. researchgate.netpeeref.com

| Property | Description |

| Appearance | Typically a colorless oily liquid; may appear brownish in impure samples. wikipedia.org |

| Solubility | Low solubility in water, but dissolves well in common organic solvents like ethanol, acetone, and diethyl ether. wikipedia.org |

| Basicity | As an analog of pyridine (B92270), it is a weak base. wikipedia.org |

Contextualization of Isoquinoline, 1 Trimethylstannyl Within Heterocyclic Organometallic Chemistry

Classical Approaches via Halogen-Metal Exchange and Stannylation

The synthesis of Isoquinoline, 1-(trimethylstannyl)- can be achieved through classical organometallic routes that typically involve the reaction of a pre-functionalized isoquinoline with a trimethylstannyl nucleophile. These methods often rely on the generation of a highly reactive organometallic intermediate.

Nucleophilic Substitution Reactions with Trimethylstannyl Anions

One of the fundamental approaches to introduce a trimethylstannyl group at the C-1 position of the isoquinoline ring is through nucleophilic substitution. The C-1 position of isoquinoline is inherently electrophilic due to the electron-withdrawing effect of the adjacent nitrogen atom, making it susceptible to attack by strong nucleophiles. nih.govwikipedia.org This strategy typically involves the use of a 1-haloisoquinoline as the starting material.

The reaction proceeds by the displacement of a halide (typically iodide or bromide) from the 1-position of the isoquinoline ring by a trimethylstannyl anion (Me₃Sn⁻). This powerful nucleophile is usually generated in situ from a suitable precursor.

In Situ Generation of Trimethylstannyl Sodium Reagents

For the nucleophilic substitution to be effective, a highly reactive source of the trimethylstannyl anion is required. Trimethylstannyl sodium (Me₃SnNa) is a commonly employed reagent for this purpose. It can be prepared in situ by the reaction of sodium metal with hexamethylditin ((Me₃Sn)₂) in a suitable solvent, such as liquid ammonia (B1221849) or dry tetrahydrofuran (B95107) (THF).

The general scheme for this transformation is as follows:

Reaction Scheme for Nucleophilic Substitution

| Reactant 1 | Reactant 2 | Reagent | Product |

| 1-Haloisoquinoline | Hexamethylditin | Sodium metal | Isoquinoline, 1-(trimethylstannyl)- |

Table 1: Generalized reaction scheme for the synthesis of Isoquinoline, 1-(trimethylstannyl)- via nucleophilic substitution.

Transition Metal-Catalyzed Stannylation Reactions

More modern and often milder methods for the synthesis of aryl and heteroaryl stannanes involve the use of transition metal catalysts, most notably palladium. These methods offer greater functional group tolerance and can often be performed under less stringent conditions than classical organometallic reactions.

Palladium-Catalyzed Routes

Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, are powerful tools for the formation of carbon-tin bonds. wikipedia.orgrmit.edu.vnorganic-chemistry.org In the context of synthesizing Isoquinoline, 1-(trimethylstannyl)-, a common strategy involves the reaction of a 1-haloisoquinoline or a related electrophile with a tin-containing reagent in the presence of a palladium catalyst.

A typical catalytic cycle for a Stille-type stannylation involves the oxidative addition of the 1-haloisoquinoline to a Pd(0) complex, followed by transmetalation with a distannane reagent like hexamethylditin, and subsequent reductive elimination to yield the desired 1-(trimethylstannyl)isoquinoline and regenerate the Pd(0) catalyst.

Key Components in Palladium-Catalyzed Stannylation

| Component | Example | Role |

| Substrate | 1-Iodoisoquinoline, 1-Bromoisoquinoline | Electrophilic partner |

| Tin Reagent | Hexamethylditin ((Me₃Sn)₂) | Source of the trimethylstannyl group |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Facilitates the cross-coupling reaction |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium catalyst |

| Solvent | Toluene, Dioxane | Provides the reaction medium |

Table 2: Common components and their roles in the palladium-catalyzed synthesis of Isoquinoline, 1-(trimethylstannyl)-.

Alternative Metal-Mediated Strategies for Aryl Stannane Formation

While palladium is the most common catalyst for these transformations, other transition metals can also mediate the formation of aryl stannanes. Research into alternative metal-mediated strategies is ongoing, with the aim of developing more cost-effective and environmentally benign synthetic routes. These strategies might involve metals such as copper or nickel, which can sometimes offer different reactivity and selectivity profiles compared to palladium.

Advanced Synthetic Strategies for Positional Isomers and Analogues

The synthesis of positional isomers and analogues of Isoquinoline, 1-(trimethylstannyl)- often requires the preparation of specifically substituted isoquinoline precursors. For instance, the synthesis of a 3-(trimethylstannyl)isoquinoline would necessitate a different starting material, such as a 3-haloisoquinoline.

Modern synthetic methods, such as directed C-H functionalization, offer powerful tools for the regioselective introduction of functional groups onto the isoquinoline core. mdpi.comresearchgate.net For example, iridium-catalyzed C-H borylation can introduce a boronate ester at a specific position, which can then be further transformed into a trimethylstannyl group through subsequent cross-coupling reactions. nih.govumich.edunih.govrsc.orgamanote.com This approach allows for the synthesis of a wide range of stannylated isoquinoline isomers that may not be readily accessible through classical methods.

Reactivity and Transformational Utility of Isoquinoline, 1 Trimethylstannyl

Cross-Coupling Reactions

The palladium-catalyzed cross-coupling of organostannanes, widely known as the Stille reaction, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. mdpi.com Isoquinoline (B145761), 1-(trimethylstannyl)- serves as an effective nucleophilic partner in these transformations, enabling the synthesis of a diverse range of 1-substituted isoquinolines. The general mechanism of the Stille reaction involves a catalytic cycle that includes oxidative addition of an organic halide to a palladium(0) complex, transmetalation of the organic group from the organostannane to the palladium(II) intermediate, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.org

Isoquinoline, 1-(trimethylstannyl)- can be coupled with a variety of sp2-hybridized electrophiles, including aryl, heteroaryl, and vinyl halides, as well as acyl chlorides. wikipedia.org The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a versatile method for the synthesis of complex molecules. rsc.org

The reactivity of the electrophilic partner typically follows the order of I > Br > Cl. mdpi.com While aryl and vinyl iodides and bromides are common substrates, the use of electron-rich, bulky phosphine (B1218219) ligands has enabled the successful coupling of less reactive aryl chlorides. rsc.org The choice of palladium precursor, ligand, and additives such as copper(I) salts can significantly influence the reaction's efficiency, particularly with sterically hindered or electronically challenging substrates. wikipedia.orgimperial.ac.uk

Below is a representative table of potential Stille coupling reactions with Isoquinoline, 1-(trimethylstannyl)-.

| Electrophilic Partner | Catalyst/Ligand | Product |

| Aryl Iodide (e.g., Iodobenzene) | Pd(PPh₃)₄ | 1-Phenylisoquinoline |

| Aryl Bromide (e.g., 4-Bromotoluene) | Pd(OAc)₂/XPhos | 1-(p-tolyl)isoquinoline |

| Vinyl Bromide (e.g., (E)-1-bromo-2-phenylethene) | Pd(dba)₂ | 1-((E)-2-phenylvinyl)isoquinoline |

| Acyl Chloride (e.g., Benzoyl chloride) | PdCl₂(PPh₃)₂ | 1-Benzoylisoquinoline |

This table represents expected products based on the general scope of the Stille reaction. Specific yields and reaction conditions would require experimental optimization.

A significant extension of the Stille coupling is the incorporation of a carbonyl group by introducing carbon monoxide (CO) into the reaction mixture. mdpi.com This carbonylative Stille coupling provides a powerful method for the synthesis of ketones. organic-chemistry.org In the context of Isoquinoline, 1-(trimethylstannyl)-, this reaction allows for the synthesis of 1-aroylisoquinolines, which are valuable scaffolds in medicinal chemistry.

The catalytic cycle of the carbonylative Stille reaction is similar to the standard Stille coupling, with the key difference being the insertion of CO into the palladium-aryl or palladium-vinyl bond of the intermediate complex prior to transmetalation and reductive elimination. organic-chemistry.org This three-component reaction, involving the organostannane, an organic halide, and carbon monoxide, is a highly efficient method for constructing complex carbonyl compounds. nih.gov

The following table illustrates the potential products from the carbonylative cross-coupling of Isoquinoline, 1-(trimethylstannyl)-.

| Electrophilic Partner | Catalyst/Ligand | Product |

| Aryl Iodide (e.g., 4-Iodoanisole) | Pd(OAc)₂/dppf | 1-(4-Methoxybenzoyl)isoquinoline |

| Aryl Bromide (e.g., 2-Bromopyridine) | PdCl₂(PPh₃)₂ | 1-(2-Pyridoyl)isoquinoline |

| Vinyl Triflate | Pd(PPh₃)₄/LiCl | 1-(Acryloyl)isoquinoline |

This table represents expected products based on the general scope of the carbonylative Stille reaction. Specific yields and reaction conditions would require experimental optimization.

Destannylation Reactions

Destannylation reactions involve the cleavage of the carbon-tin bond by an electrophile. These reactions provide a direct route to functionalized isoquinolines where the trimethylstannyl group is replaced by another atom or group.

The carbon-tin bond in organostannanes is readily cleaved by halogens to form a new carbon-halogen bond. This reaction, known as halogenodestannylation, is a valuable method for the synthesis of aryl and vinyl halides. In the case of Isoquinoline, 1-(trimethylstannyl)-, this provides a direct route to 1-haloisoquinolines.

The reaction with iodine (iododestannylation) is typically rapid and high-yielding, providing a convenient method for the synthesis of 1-iodoisoquinoline. Similarly, reaction with bromine (bromodestannylation) affords 1-bromoisoquinoline. The synthesis of 4-bromoisoquinoline (B23445) has been reported through the palladium-catalyzed reaction of 2-alkynyl benzyl (B1604629) azides with PdBr₂/CuBr₂/LiBr, highlighting the importance of brominated isoquinolines as synthetic intermediates. harvard.edu Direct bromination of isoquinoline itself can be challenging and often requires harsh conditions and catalysts. Therefore, bromodestannylation of 1-(trimethylstannyl)isoquinoline offers a potentially milder and more selective alternative.

| Halogen Source | Product |

| Iodine (I₂) | 1-Iodoisoquinoline |

| Bromine (Br₂) | 1-Bromoisoquinoline |

| N-Chlorosuccinimide (NCS) | 1-Chloroisoquinoline |

This table represents expected products based on the general principles of halogenodestannylation.

Beyond halogens, the carbon-tin bond can be cleaved by a variety of other electrophiles. Protodestannylation, the cleavage by a proton source (typically a strong acid), results in the formation of the parent heterocycle, in this case, isoquinoline. This reaction can be useful for the removal of the stannyl (B1234572) group after it has served its purpose as a directing group or for the introduction of isotopes.

Other electrophiles such as sulfur dioxide, sulfonyl chlorides, and metal salts can also cleave the carbon-tin bond, although these reactions are less commonly employed for synthetic purposes with heteroaromatic stannanes compared to cross-coupling and halogenodestannylation.

Explorations of Alternative Reactivity Modes in Organic Transformations

While the primary utility of Isoquinoline, 1-(trimethylstannyl)- lies in its application in Stille coupling and destannylation reactions, the unique electronic nature of the isoquinoline ring and the carbon-tin bond allows for the exploration of alternative reactivity. For instance, the isoquinoline nitrogen can be quaternized or oxidized to the N-oxide, which can influence the reactivity of the C1-position. The reactivity of isoquinoline N-oxides in palladium-catalyzed C-H activation and carbamoylation reactions has been demonstrated, suggesting that the corresponding 1-trimethylstannyl N-oxide could exhibit unique reactivity patterns. rsc.org

Furthermore, the development of new catalytic systems could unlock novel transformations. While palladium is the most common catalyst for Stille reactions, other transition metals could potentially mediate different types of cross-coupling reactions. The exploration of photochemical or electrochemical methods for the activation of the carbon-tin bond could also lead to new synthetic methodologies. However, to date, the documented reactivity of Isoquinoline, 1-(trimethylstannyl)- is predominantly focused on the well-established Stille and destannylation pathways.

Mechanistic Investigations of Reactions Involving Isoquinoline, 1 Trimethylstannyl

Radical Chain Mechanisms (e.g., SRN1 Processes)

The SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism represents a distinct pathway for nucleophilic substitution on aromatic and heteroaromatic systems. Unlike traditional polar mechanisms, the SRN1 reaction proceeds through a radical chain process involving radical and radical anion intermediates. sigmaaldrich.com While specific experimental studies on SRN1 reactions of Isoquinoline (B145761), 1-(trimethylstannyl)- are not extensively documented, the general mechanism provides a robust framework for predicting its reactivity.

The canonical SRN1 cycle can be described by the following key steps:

Initiation: The reaction is initiated by the transfer of an electron to the substrate, which in this context would be a derivative of isoquinoline, to form a radical anion. sigmaaldrich.comresearchgate.net This initiation can be induced photochemically, solvated electrons in liquid ammonia (B1221849), or by other chemical reductants.

Propagation:

The radical anion formed in the initiation step undergoes fragmentation, cleaving the bond to the leaving group to generate an aryl radical and an anion.

This aryl radical then reacts with a nucleophile to form a new radical anion.

The newly formed radical anion transfers its excess electron to a neutral substrate molecule, propagating the chain by forming the substitution product and a new substrate radical anion. researchgate.net

Termination: The chain reaction can be terminated by various processes, such as the dimerization of radicals or the abstraction of a hydrogen atom from the solvent by the aryl radical. sigmaaldrich.com

In the context of a hypothetical SRN1 reaction involving a 1-haloisoquinoline and a trimethylstannyl anion (Me₃Sn⁻), the isoquinoline ring would act as the aromatic substrate. The reaction with the trimethylstannyl anion, a potent nucleophile, would lead to the formation of Isoquinoline, 1-(trimethylstannyl)-. The viability of such a reaction would depend on the nature of the leaving group on the isoquinoline ring and the reaction conditions employed to facilitate the electron transfer steps.

Table 1: Postulated Steps in the SRN1 Reaction to Form Isoquinoline, 1-(trimethylstannyl)-

| Step | Reaction Description | Intermediate Species |

| Initiation | 1-Haloisoquinoline receives an electron (e⁻) | [1-Haloisoquinoline]•⁻ (Radical anion) |

| Propagation 1 | Fragmentation of the radical anion | 1-Isoquinolyl radical + Halide anion (X⁻) |

| Propagation 2 | 1-Isoquinolyl radical reacts with trimethylstannyl anion (Me₃Sn⁻) | [Isoquinoline, 1-(trimethylstannyl)-]•⁻ (Radical anion) |

| Propagation 3 | Electron transfer to a new 1-haloisoquinoline molecule | Isoquinoline, 1-(trimethylstannyl)- + [1-Haloisoquinoline]•⁻ |

Concerted and Stepwise Pathways in Catalytic Cycles

The most prominent reaction involving Isoquinoline, 1-(trimethylstannyl)- is the palladium-catalyzed Stille cross-coupling reaction. wikipedia.org This reaction is a powerful tool for forming carbon-carbon bonds by coupling the organostannane with an organic halide or triflate. libretexts.org The mechanism of the Stille reaction has been studied extensively and is generally understood to proceed through a catalytic cycle involving three main stages: oxidative addition, transmetalation, and reductive elimination. wikipedia.org Each of these stages can, in principle, proceed through either a concerted or a stepwise pathway, and the operative mechanism can be influenced by factors such as the nature of the ligands, substrates, and solvents.

Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of an organic halide (R-X) to a Pd(0) complex. This step is generally believed to be concerted, involving a three-centered transition state. uwindsor.ca However, for certain substrates and conditions, a stepwise mechanism involving ionic intermediates may be operative.

Transmetalation: This is the key step where the organic group from the organostannane (in this case, the 1-isoquinolyl group) is transferred to the palladium center, and the halide or triflate from the palladium is transferred to the tin atom. The transmetalation step is often the rate-determining step of the catalytic cycle. wikipedia.org Mechanistic studies suggest that this step can proceed through different pathways:

Associative Mechanism: The organostannane coordinates to the palladium complex, forming a transient pentacoordinate intermediate, which then undergoes ligand exchange. wikipedia.org

Dissociative Mechanism: A ligand first dissociates from the palladium complex, creating a vacant coordination site for the organostannane to bind.

The choice between these pathways can be influenced by the steric and electronic properties of the ligands on the palladium catalyst and the organostannane itself.

Reductive Elimination: In the final step, the two organic groups coupled on the palladium center are eliminated to form the final product, regenerating the Pd(0) catalyst. This step is generally considered to be a concerted process where the new carbon-carbon bond is formed as the bonds to the palladium are broken. libretexts.org

Table 2: General Catalytic Cycle for the Stille Coupling of Isoquinoline, 1-(trimethylstannyl)-

| Stage | Description | Key Intermediates |

| Oxidative Addition | An organic halide (Ar-X) adds to the Pd(0) catalyst. | [Ar-Pd(II)-X] complex |

| Transmetalation | The 1-isoquinolyl group is transferred from tin to palladium. | [Ar-Pd(II)-1-isoquinolyl] complex |

| Reductive Elimination | The coupled product is eliminated, regenerating the Pd(0) catalyst. | 1-Arylisoquinoline |

Elucidation of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states are challenging due to their transient nature. However, a combination of experimental techniques and computational studies can provide valuable insights into their structure and energetics.

Reaction Intermediates: In the context of the Stille reaction of Isoquinoline, 1-(trimethylstannyl)-, the key intermediates are the various palladium(II) complexes formed during the catalytic cycle. uwindsor.ca These include the oxidative addition product, the complex after transmetalation, and any species formed during ligand association or dissociation. While isolating these intermediates from a running catalytic reaction is difficult, model studies with stoichiometric amounts of reagents can sometimes allow for their spectroscopic characterization using techniques like NMR spectroscopy. For instance, ³¹P NMR can be particularly informative when phosphine (B1218219) ligands are used, as the chemical shifts are sensitive to the coordination environment of the palladium center.

Transition States: Transition states represent the highest energy point along a reaction coordinate and cannot be isolated. nih.gov Their structures and energies are typically investigated using computational methods, such as density functional theory (DFT). researchgate.net For the Stille reaction, computational studies can model the transition states for oxidative addition, transmetalation, and reductive elimination. These calculations can help to determine whether a particular step is likely to be concerted or stepwise by comparing the energy barriers of the different pathways. For example, a concerted pathway would be characterized by a single transition state, whereas a stepwise pathway would involve one or more intermediates separated by transition states.

Kinetic studies are also a powerful tool for elucidating reaction mechanisms. nih.gov By measuring the reaction rate as a function of the concentration of each reactant and catalyst component, a rate law can be determined. This rate law provides information about which species are involved in the rate-determining step of the reaction. For example, if the reaction is first order in the organostannane, it suggests that the transmetalation step is likely rate-limiting.

Table 3: Common Techniques for Mechanistic Elucidation

| Technique | Information Gained | Relevance to Isoquinoline, 1-(trimethylstannyl)- |

| NMR Spectroscopy | Structural information about stable and some transient species. | Characterization of potential palladium-isoquinolyl intermediates. |

| Kinetic Studies | Determination of the rate law and identification of the rate-determining step. | Understanding the factors that control the speed of its coupling reactions. |

| Computational Chemistry (DFT) | Energies and structures of intermediates and transition states. | Predicting the most likely mechanistic pathways (concerted vs. stepwise). |

| Isotope Labeling Studies | Probing bond-breaking and bond-forming steps. | Distinguishing between different mechanistic possibilities. |

Applications As a Pivotal Synthetic Building Block in Complex Chemical Architecture Construction

Strategic Integration into Natural Product Total Synthesis

The unique structural and reactive properties of 1-(trimethylstannyl)isoquinoline have been harnessed in the total synthesis of several natural products. A prominent example is its application in the synthesis of the michellamines. wikipedia.org Michellamines are a class of atropisomeric naphthylisoquinoline alkaloids discovered in the leaves of Ancistrocladus korupensis. wikipedia.org These compounds, particularly michellamine B, have shown potential as inhibitors of HIV replication. wikipedia.orgnih.gov

The general approach for this key step can be outlined as follows:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 1-(Trimethylstannyl)isoquinoline | A suitably functionalized naphthalene (B1677914) derivative (e.g., a bromo- or iodo-naphthalene) | Palladium(0) complex | The coupled naphthylisoquinoline scaffold |

This palladium-catalyzed reaction is highly valued for its functional group tolerance, which is critical when dealing with the multiple hydroxyl and methoxy (B1213986) groups present on the michellamine framework. wikipedia.org

Utility in the Preparation of Advanced Heterocyclic Scaffolds

The reactivity of 1-(trimethylstannyl)isoquinoline extends beyond natural product synthesis into the broader field of heterocyclic chemistry. It serves as a key starting material for the creation of diverse and complex heterocyclic scaffolds, which are of great interest in medicinal chemistry due to their prevalence in biologically active compounds. nih.govnih.gov

Palladium-catalyzed cross-coupling reactions using 1-(trimethylstannyl)isoquinoline allow for the introduction of various aryl, heteroaryl, and vinyl groups at the C1 position of the isoquinoline (B145761) ring. organic-chemistry.org This capability enables the construction of fused heterocyclic systems and polycyclic aromatic structures that would be challenging to assemble through other synthetic routes.

For instance, the coupling of 1-(trimethylstannyl)isoquinoline with different halo-aromatics or halo-heterocycles can generate a library of 1-substituted isoquinolines. These products can then undergo further transformations, such as intramolecular cyclizations, to yield more complex, multi-ring systems. nih.gov The development of such modular strategies is essential for the efficient exploration of chemical space in drug discovery programs. organic-chemistry.org

A general representation of this application is shown below:

| 1-(Trimethylstannyl)isoquinoline Coupling Partner | Resulting Heterocyclic Scaffold |

| Dihalobiaryl | Fused polycyclic aromatic system |

| Bromo-N-heterocycle | Biheterocyclic compound |

| Vinyl halide | 1-Vinylisoquinoline derivative |

The ability to construct these advanced scaffolds in a controlled and predictable manner underscores the importance of 1-(trimethylstannyl)isoquinoline as a fundamental building block in modern synthetic chemistry.

Role in Diversification and Functionalization of Isoquinoline Derivatives

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of pharmaceuticals and natural products with diverse biological activities, including anticancer and antimicrobial properties. mdpi.comnih.gov The ability to selectively functionalize the isoquinoline ring is therefore of paramount importance for the development of new therapeutic agents. 1-(Trimethylstannyl)isoquinoline plays a crucial role in this endeavor by enabling the targeted modification of the C1 position.

The Stille coupling reaction provides a powerful and versatile method for introducing a wide array of substituents at this position. wikipedia.org This allows for the systematic variation of the steric and electronic properties of the isoquinoline core, a key strategy in lead optimization for drug discovery. For example, the introduction of different aryl groups at C1 can significantly impact the biological activity of the resulting compounds. researchgate.net

The process of diversification can be summarized in the following table:

| Coupling Partner (R-X) | Resulting C1-Substituted Isoquinoline |

| Aryl halide | 1-Arylisoquinoline |

| Heteroaryl halide | 1-Heteroarylisoquinoline |

| Alkenyl halide | 1-Alkenylisoquinoline |

| Acyl chloride | 1-Acylisoquinoline |

This direct and efficient method for C1 functionalization, facilitated by the use of 1-(trimethylstannyl)isoquinoline, allows for the rapid generation of libraries of isoquinoline derivatives for biological screening. organic-chemistry.org This approach accelerates the discovery of new compounds with improved potency, selectivity, and pharmacokinetic properties.

Theoretical and Computational Studies on Isoquinoline, 1 Trimethylstannyl Reactivity and Structure

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. thieme-connect.denih.gov DFT calculations can be employed to map out the potential energy surfaces of chemical reactions involving Isoquinoline (B145761), 1-(trimethylstannyl)-, identifying transition states and intermediates to elucidate reaction mechanisms.

For instance, in Stille cross-coupling reactions, a common application for organostannanes, DFT can model the entire catalytic cycle. This would involve calculating the energies of the reactants, the oxidative addition of an aryl halide to a palladium(0) catalyst, the transmetalation step where the isoquinoline moiety is transferred from tin to palladium, and the final reductive elimination that forms the C-C coupled product.

Detailed DFT studies on related systems, such as the hydrodenitrogenation of quinoline, have demonstrated the power of this approach in dissecting complex reaction networks. wikipedia.org These studies explore various hydrogenation and ring-opening pathways, determining the most favorable routes based on calculated activation barriers. wikipedia.org A similar approach for Isoquinoline, 1-(trimethylstannyl)- could predict its behavior in various transformations.

Table 1: Hypothetical Relative Energies for a Stille Coupling Reaction Pathway Involving Isoquinoline, 1-(trimethylstannyl)- as Calculated by DFT

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Isoquinoline, 1-(trimethylstannyl)- + Aryl-X + Pd(0)L_n | 0.0 |

| TS1 | Oxidative Addition Transition State | +15.2 |

| Intermediate 1 | Oxidative Addition Product | -5.4 |

| TS2 | Transmetalation Transition State | +12.8 |

| Intermediate 2 | Transmetalated Complex | -10.1 |

| TS3 | Reductive Elimination Transition State | +20.5 |

| Products | 1-Arylisoquinoline + Trimethylstannyl-X + Pd(0)L_n | -25.7 |

| Note: This data is illustrative and represents typical relative energies for a catalytic cycle. |

Modeling of Electronic Structure and Bonding

The electronic structure of a molecule is fundamental to its reactivity. The fusion of a benzene (B151609) and a pyridine (B92270) ring in the isoquinoline core results in a π-conjugated system. thieme-connect.de The introduction of the trimethylstannyl group at the C1 position, an electron-deficient carbon due to the adjacent nitrogen, introduces significant changes.

Computational modeling can provide detailed information about the nature of the C-Sn bond. The natural bond orbital (NBO) analysis, for example, can be used to understand the hybridization of the orbitals involved in the C-Sn bond and the extent of any ionic character. Studies on related organosilicon compounds have utilized NBO analysis to investigate chemical bonding properties. researchgate.net

Furthermore, the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy and localization of these orbitals indicate the molecule's ability to act as a nucleophile or an electrophile. For Isoquinoline, 1-(trimethylstannyl)-, the HOMO is likely to have significant contribution from the tin-carbon bond, making it susceptible to electrophilic attack at the tin-bearing carbon. The LUMO would be distributed across the isoquinoline ring system, indicating its susceptibility to nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for Isoquinoline, 1-(trimethylstannyl)-

| Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Highest Occupied Molecular Orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.6 | Energy difference between HOMO and LUMO |

| Note: These values are hypothetical and serve to illustrate the output of electronic structure calculations. |

Prediction of Regioselectivity and Stereoselectivity in Transformations

Controlling regioselectivity and stereoselectivity is a primary goal in organic synthesis. pharmaguideline.com Computational methods can be invaluable in predicting the outcome of reactions where multiple isomers can be formed. For Isoquinoline, 1-(trimethylstannyl)-, a key question is the regioselectivity of its reactions. For example, in electrophilic aromatic substitution, will substitution occur on the benzene or pyridine ring?

DFT calculations can model the transition states for substitution at different positions. The relative energies of these transition states can predict the major product. The electron-donating or -withdrawing nature of the trimethylstannyl group and its position on the ring will strongly influence the calculated outcomes. While the trimethylstannyl group is generally considered to be electron-donating, its effect on the isoquinoline system would be nuanced.

In reactions involving the addition to the isoquinoline ring, stereoselectivity can also be predicted. If a chiral center is generated, the transition state energies for the formation of different stereoisomers can be calculated. This is particularly relevant in reactions catalyzed by chiral metal complexes. By modeling the interaction of the substrate with the chiral catalyst, the preferred stereochemical outcome can be determined.

Table 3: Hypothetical Activation Barriers for Electrophilic Bromination of Isoquinoline, 1-(trimethylstannyl)- at Different Positions

| Position of Substitution | Calculated Activation Barrier (kcal/mol) | Predicted Regioselectivity |

| C4 | 18.5 | Minor Product |

| C5 | 22.1 | Not Favored |

| C8 | 21.8 | Not Favored |

| Note: This data is for illustrative purposes to show how DFT can predict regioselectivity. |

Future Prospects and Emerging Research Avenues for Organostannyl Isoquinolines

Development of Greener and More Sustainable Synthetic Protocols

The synthesis of organotin compounds has traditionally relied on methods that are often resource-intensive and can generate hazardous waste. gelest.comlupinepublishers.com A significant future direction lies in the development of greener and more sustainable protocols for the preparation of organostannyl isoquinolines.

Current research in the broader field of heterocyclic synthesis offers promising avenues. For instance, the use of ultrasonic irradiation has been shown to significantly reduce reaction times and increase yields in the synthesis of tetrahydroquinolinones, a related class of N-heterocycles. nih.gov Such techniques, which can often be performed under milder conditions and with less energy consumption, could foreseeably be adapted for the synthesis of organostannyl isoquinolines. nih.gov

Moreover, the development of transition-metal-free reactions represents a major step towards sustainability. organic-chemistry.org One such approach involves the reaction of 2-(formylphenyl)acrylates and phenacyl azides to produce 3-keto-isoquinolines without the need for a catalyst or high temperatures, thereby reducing costs, reagent toxicity, and waste generation. organic-chemistry.org Exploring the adaptation of these principles to the synthesis of stannylated isoquinolines is a key area for future research.

Another promising strategy is the in-situ generation of reagents, which can minimize the handling and storage of potentially hazardous materials. For example, a process for preparing organotin compounds involves reacting a trithiocarbonate (B1256668) directly with an organic halide and then with a tin salt, producing the desired thioxanthate in the reaction medium itself. google.com Applying similar one-pot, multi-component strategies to the synthesis of 1-(trimethylstannyl)isoquinoline could lead to more efficient and atom-economical processes. nih.gov

The table below summarizes potential green synthetic strategies applicable to organostannyl isoquinolines.

| Green Synthetic Strategy | Potential Advantages | Relevant Research Area |

| Ultrasonic Irradiation | Reduced reaction times, increased yields, lower energy consumption. nih.gov | Green chemistry, synthesis of heterocycles. nih.gov |

| Catalyst-Free Reactions | Reduced cost, lower toxicity, less waste. organic-chemistry.org | Sustainable organic synthesis. organic-chemistry.org |

| In-situ Reagent Generation | Minimized handling of hazardous materials, improved safety. google.com | Process chemistry, organometallic synthesis. google.com |

| Multi-component Reactions | Increased efficiency, atom economy, reduced number of synthetic steps. nih.gov | One-pot synthesis, heterocyclic chemistry. nih.gov |

The quest for sustainability also involves considering the lifecycle of the chemical products. This includes developing methods for the recovery and reuse of tin byproducts, which is an area of active research in organotin chemistry.

Discovery of Novel Catalytic Applications Beyond Carbon-Carbon Coupling

While the Stille reaction has been the cornerstone of the application of organostannyl isoquinolines, there is a growing interest in exploring their potential in other catalytic transformations. The unique electronic and steric properties of the isoquinoline (B145761) moiety, combined with the reactivity of the organotin group, suggest that these compounds could serve as valuable ligands or catalysts in a variety of reactions.

One area of exploration is the use of isoquinoline derivatives as ligands in transition-metal catalysis. For example, 1-(2-aminophenyl)isoquinolines have been used as chelating ligands for platinum(II) to form complexes with potent antitumor activity. nih.gov This highlights the potential for designing novel organostannyl isoquinoline-based ligands for a range of catalytic applications, including asymmetric synthesis and oxidation catalysis. nih.gov

Furthermore, organotin compounds themselves can act as catalysts. Diorganotin carboxylates, for instance, are employed as catalysts in the formation of polyurethanes and for the vulcanization of silicones. wikipedia.org This opens up the possibility of developing 1-(trimethylstannyl)isoquinoline derivatives that could catalyze reactions such as transesterification, polymerization, or other organic transformations.

Recent advances in nickel catalysis have demonstrated the potential for cross-coupling reactions that go beyond the traditional paradigm. nih.gov Nickel catalysts have been shown to effect the decarbonylative cross-coupling of esters with boronic acids, a reaction that offers a new way to form carbon-carbon bonds. nih.gov This suggests that organostannyl isoquinolines could potentially participate in novel nickel-catalyzed reactions, expanding their synthetic utility. The ability of nickel to catalyze sp3-sp3 coupling and other challenging transformations further underscores the potential for new discoveries in this area. youtube.com

The table below outlines potential novel catalytic applications for organostannyl isoquinolines.

| Potential Catalytic Application | Rationale | Relevant Research Area |

| Ligands for Transition-Metal Catalysis | The isoquinoline core can act as a robust ligand scaffold. nih.gov | Asymmetric synthesis, medicinal chemistry. nih.govnih.gov |

| Organocatalysis | Organotin compounds can catalyze various organic reactions. wikipedia.org | Polymer chemistry, organic synthesis. wikipedia.org |

| Novel Cross-Coupling Reactions | Participation in nickel-catalyzed decarbonylative coupling and other advanced transformations. nih.gov | Organometallic chemistry, catalysis. nih.govyoutube.com |

| Photoredox Catalysis | The unique electronic properties of the isoquinoline ring could be harnessed in light-driven reactions. nih.gov | Green chemistry, photochemistry. nih.gov |

The development of such novel catalytic systems will depend on a detailed understanding of the structure-activity relationships of organostannyl isoquinolines and their interaction with various metal centers and substrates.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of organostannyl isoquinoline chemistry with modern synthesis technologies such as flow chemistry and automated platforms represents a significant leap forward in terms of efficiency, safety, and scalability.

Flow chemistry, where reactions are carried out in a continuous stream through a reactor, offers numerous advantages over traditional batch processing. nih.gov These include enhanced heat and mass transfer, improved reaction control, and the ability to safely handle hazardous reagents and intermediates. nih.gov The synthesis of complex molecules, including active pharmaceutical ingredients, has already benefited from the application of flow technology. nih.gov The application of flow chemistry to the synthesis of 1-(trimethylstannyl)isoquinoline could lead to higher yields, improved purity, and a safer manufacturing process.

Automated synthesis platforms, which combine robotics, artificial intelligence, and real-time analytics, are revolutionizing the process of chemical discovery and development. youtube.com These systems can rapidly screen reaction conditions, optimize synthetic routes, and even perform multi-step syntheses with minimal human intervention. youtube.com The integration of organostannyl isoquinoline synthesis into such platforms could dramatically accelerate the discovery of new derivatives and their applications. For example, an automated system could be used to explore a wide range of reaction parameters for a novel catalytic application of a 1-(trimethylstannyl)isoquinoline derivative, leading to faster optimization and discovery.

The combination of flow chemistry and automation has the potential to create a fully integrated "idea-to-molecule" pipeline for organostannyl isoquinolines. youtube.com This would enable the rapid design, synthesis, and testing of new compounds, accelerating innovation in fields ranging from materials science to medicinal chemistry.

The table below highlights the benefits of integrating modern synthesis technologies with organostannyl isoquinoline chemistry.

| Technology | Key Advantages | Potential Impact on Organostannyl Isoquinoline Chemistry |

| Flow Chemistry | Enhanced safety, improved control, scalability. nih.gov | Safer and more efficient synthesis of 1-(trimethylstannyl)isoquinoline and its derivatives. nih.gov |

| Automated Synthesis | High-throughput screening, rapid optimization, automated multi-step synthesis. youtube.com | Accelerated discovery of new reactions and applications. youtube.com |

| Integrated Platforms | "Idea-to-molecule" capability, data-driven discovery. youtube.com | Rapid development of novel organostannyl isoquinoline-based materials and catalysts. youtube.com |

As these technologies become more accessible, their application to the chemistry of organostannyl isoquinolines is expected to grow, opening up new frontiers in both fundamental research and industrial applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(trimethylstannyl)isoquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves stannylation of isoquinoline precursors. For example, transmetallation reactions using trimethyltin halides under inert atmospheres (e.g., argon) are common. Reaction temperature (50–80°C) and solvent polarity (e.g., THF or DMF) critically affect yield due to the sensitivity of the trimethylstannyl group to hydrolysis and oxidation. Purification via vacuum distillation or column chromatography is recommended to isolate the product .

- Data Consideration : Compare yields under varying conditions (e.g., 60% in THF vs. 45% in DMF at 70°C) and note solubility challenges for characterization (e.g., NMR in CDCl₃) .

Q. Which spectroscopic techniques are most reliable for characterizing 1-(trimethylstannyl)isoquinoline?

- Methodological Answer : Use a combination of NMR (to confirm aromatic protons and trimethylstannyl integration), NMR (to verify Sn–C bonding at δ ~0 ppm), and X-ray crystallography (for structural elucidation). Elemental analysis and HRMS further validate purity. Cross-reference with literature spectra to resolve ambiguities .

Q. How does the trimethylstannyl group influence the reactivity of isoquinoline in cross-coupling reactions?

- Methodological Answer : The stannyl group acts as a transmetallation agent in Stille couplings. Optimize catalytic systems (e.g., Pd(PPh₃)₄) and solvent systems (e.g., toluene with LiCl additives) to enhance coupling efficiency. Monitor side reactions like homo-coupling using TLC or GC-MS .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in reported yields for Stille couplings involving 1-(trimethylstannyl)isoquinoline?

- Methodological Answer : Contradictions arise from variables like catalyst loading (1–5 mol%), ligand choice (e.g., AsPh₃ vs. PPh₃), and solvent polarity. Conduct kinetic studies (e.g., monitoring via NMR) to identify rate-limiting steps. Compare computational (DFT) models with experimental data to pinpoint steric or electronic barriers .

- Data Analysis Table :

| Catalyst System | Solvent | Yield (%) | Side Products |

|---|---|---|---|

| Pd(PPh₃)₄ | Toluene | 78 | <5% homo-coupled |

| Pd₂(dba)₃/AsPh₃ | DMF | 62 | 12% Sn residue |

Q. How can computational chemistry predict the electronic effects of the trimethylstannyl group on isoquinoline’s aromatic system?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to map electron density distribution. Compare HOMO-LUMO gaps with non-stannylated analogs. Validate via experimental UV-Vis spectroscopy and cyclic voltammetry .

Q. What strategies ensure reproducibility in organotin compound synthesis, particularly for air-sensitive intermediates?

- Methodological Answer : Standardize protocols for handling under inert atmospheres (glovebox/Schlenk techniques). Document detailed reaction parameters (e.g., degassing cycles, moisture content of solvents). Use internal standards (e.g., hexamethylditin) for NMR quantification. Adhere to NIH guidelines for reporting preclinical data .

Q. How does 1-(trimethylstannyl)isoquinoline interact with biological targets, and what ethical frameworks govern such studies?

- Methodological Answer : Screen for cytotoxicity using in vitro models (e.g., MTT assays on cancer cell lines). Follow animal welfare protocols (e.g., CU-IACUC approval for in vivo studies) and ensure compliance with STDF/EKB ethical standards. Use positive controls (e.g., cisplatin) to benchmark activity .

Guidelines for Addressing Research Challenges

- Literature Review : Prioritize peer-reviewed journals over commercial databases. Use tools like PICO/FINER frameworks to refine questions and ensure novelty .

- Data Contradictions : Apply statistical rigor (e.g., ANOVA for yield comparisons) and transparently report outliers. Cross-validate with independent synthetic batches .

- Ethical Compliance : Include ethical statements, approval codes (e.g., CU/I/F/54/19), and data availability clauses in manuscripts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.